molecular formula C24H21N3O3 B14207505 Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- CAS No. 824409-94-1

Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-

Cat. No.: B14207505
CAS No.: 824409-94-1
M. Wt: 399.4 g/mol
InChI Key: HOCUZLHOWFUPMF-UHFFFAOYSA-N
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Description

Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- is a complex organic compound that features a piperazine ring substituted with acridine and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves several key steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of piperazine derivatives often employs large-scale synthetic routes that are optimized for cost-efficiency and scalability. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The choice of method depends on the desired application and the specific properties of the compound being synthesized.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acridine moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The phenol group may also contribute to the compound’s biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-methoxyphenyl)-
  • Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-chlorophenyl)-

Uniqueness

What sets piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both acridine and phenol groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

824409-94-1

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

(2-hydroxyacridin-9-yl)-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H21N3O3/c28-17-5-3-4-16(14-17)26-10-12-27(13-11-26)24(30)23-19-6-1-2-7-21(19)25-22-9-8-18(29)15-20(22)23/h1-9,14-15,28-29H,10-13H2

InChI Key

HOCUZLHOWFUPMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=C(C=CC4=NC5=CC=CC=C53)O

Origin of Product

United States

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